![molecular formula C10H7BrN4S B2618048 2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- CAS No. 1071455-03-2](/img/structure/B2618048.png)

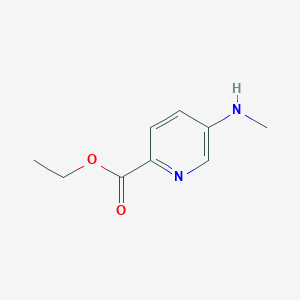

2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-

描述

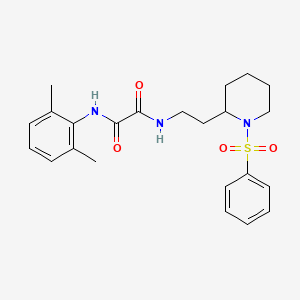

2-Thiazolamine 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic aromatic compound with a five-membered thiazole ring and a five-membered pyridine ring connected by a bromine atom. The compound is a colorless, crystalline solid that is soluble in water and other polar solvents. It is used as a starting material for the synthesis of various pharmaceuticals and other compounds.

科学研究应用

Synthesis of Potent VEGFR-2 Inhibitors

This compound is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . VEGFR-2 inhibitors are a class of drugs that inhibit VEGFR-2, a receptor for vascular endothelial growth factor (VEGF). They are used in the treatment of various types of cancer, including colorectal, lung, and kidney cancers.

2. Intermediate in the Synthesis of Venetoclax The compound is identified as an intermediate in the synthesis of Venetoclax , a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets. Venetoclax is used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.

Crystal Structure Analysis

The compound has been used in crystal structure analysis . In the title compound, fused six-membered pyridine and five-membered pyrrole rings form the essentially planar aza-indole skeleton . This kind of analysis can provide valuable information about the compound’s structure and properties.

4. Study of Cell Migration and Invasion Abilities The compound has been evaluated for its effect on the migration and invasion abilities of 4T1 cells through the transwell chamber assay . This kind of study can provide insights into the compound’s potential role in cancer research.

Synthesis and Characterization

The compound has been synthesized and characterized . This kind of research can provide valuable information about the compound’s synthesis process and its physical and chemical properties.

Drug Development and Discovery Research

The compound is used in drug development and discovery research . It can be used as a building block in the synthesis of various drug molecules.

属性

IUPAC Name |

5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN4S/c11-5-1-6-7(3-14-9(6)13-2-5)8-4-15-10(12)16-8/h1-4H,(H2,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHVNHRMRIRPFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)C3=CN=C(S3)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(benzo[d][1,3]dioxol-5-yl)-5-benzoyl-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B2617965.png)

![6-[(4-Methylpiperazinyl)sulfonyl]benzothiazole-2-ylamine](/img/structure/B2617969.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2617970.png)

![6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2617971.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2617972.png)

![8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2617974.png)

![ethyl N-({1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidin-3-yl}carbonyl)glycinate](/img/structure/B2617983.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2617987.png)